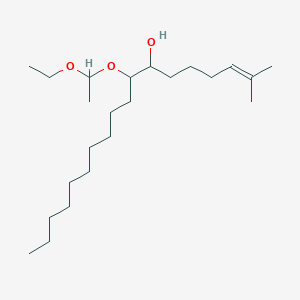
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is an organic compound that features a benzyl group attached to a cyclohexyl ring, which is further substituted with a but-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Benzylation: The final step involves the benzylation of the cyclohexyl ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- N-Benzyl-3-buten-1-amine
Uniqueness
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to other benzylated amines. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H27N |
|---|---|
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
N-[(1-but-3-enylcyclohexyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H27N/c1-2-3-12-18(13-8-5-9-14-18)16-19-15-17-10-6-4-7-11-17/h2,4,6-7,10-11,19H,1,3,5,8-9,12-16H2 |
Clé InChI |
YRQGFMVZISCXLI-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1(CCCCC1)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


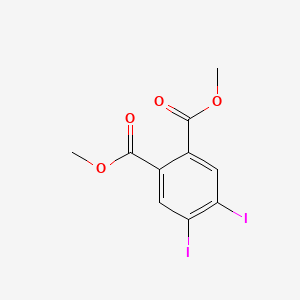

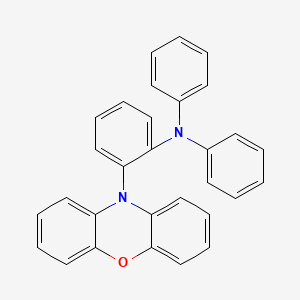
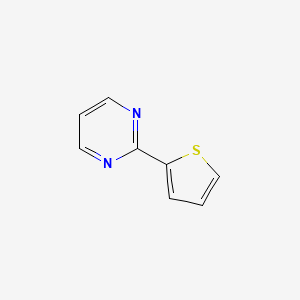
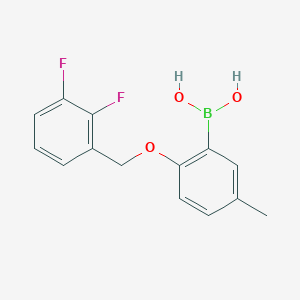
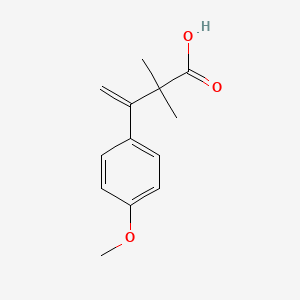
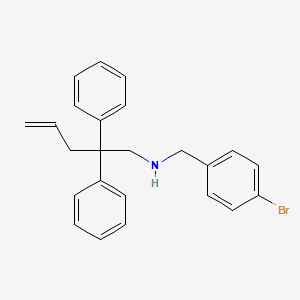
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
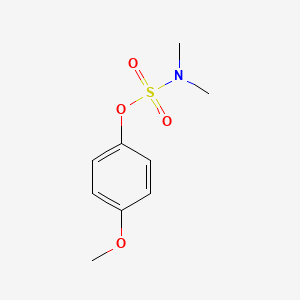
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
